An In-depth Technical Guide to the Chemical Properties of (1S,3R)-3-Aminocyclohexanecarboxylic Acid
An In-depth Technical Guide to the Chemical Properties of (1S,3R)-3-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,3R)-3-Aminocyclohexanecarboxylic acid is a conformationally restricted analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Its rigid structure provides a valuable tool for probing the structure-activity relationships of GABAergic system components. This technical guide provides a comprehensive overview of the chemical and physical properties of (1S,3R)-3-Aminocyclohexanecarboxylic acid, detailed experimental protocols for its synthesis and analysis, and an examination of its biological activity within the context of GABAergic signaling.
Chemical and Physical Properties
(1S,3R)-3-Aminocyclohexanecarboxylic acid exists as a zwitterion in the solid state.[1] The quantitative chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (1S,3R)-3-Aminocyclohexanecarboxylic acid | N/A |
| CAS Number | 81131-40-0 | N/A |
| Molecular Formula | C₇H₁₃NO₂ | [1][2] |
| Molecular Weight | 143.18 g/mol | [1][2] |
| Melting Point | 278 °C | N/A |
| Boiling Point (Predicted) | 280.0 ± 33.0 °C | N/A |
| Solubility | Soluble in water | N/A |
| pKa (Predicted) | 3.99 ± 0.10 | N/A |
| logP (Predicted) | -2.2 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of (1S,3R)-3-Aminocyclohexanecarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are consistent with the assigned structure.
| ¹H NMR (300 MHz, D₂O) | Chemical Shift (δ) ppm | Multiplicity | Integration |
| H3 | 3.19–3.26 | m | 1H |
| H1, Hx | 2.16–2.28 | m | 2H |
| Hx | 1.89–2.03 | m | 3H |
| Hx | 1.27–1.50 | m | 4H |
| Data sourced from Hu et al. (2008)[1] |
| ¹³C NMR (75 MHz, D₂O) | Chemical Shift (δ) ppm |
| C=O | 183.96 |
| C3 | 49.91 |
| C1 | 45.02 |
| CH₂ | 33.55 |
| CH₂ | 29.89 |
| CH₂ | 28.48 |
| CH₂ | 23.30 |
| Data sourced from Hu et al. (2008)[1] |
High-Resolution Mass Spectrometry (HRMS)
HRMS data confirms the elemental composition of the molecule.
-
Calculated for C₇H₁₂NO₂ [M-H]⁻: 142.0863
-
Found: 142.0859
Data sourced from Hu et al. (2008)[1]
X-ray Crystallography
Single-crystal X-ray diffraction analysis confirms that (1S,3R)-3-Aminocyclohexanecarboxylic acid exists as a zwitterion in the solid state, with the ammonium and carboxylate groups forming a network of intermolecular hydrogen bonds.[1]
Experimental Protocols
Synthesis of (1S,3R)-3-Aminocyclohexanecarboxylic Acid
A common synthetic route involves the resolution of cis-3-aminocyclohexanecarboxylic acid, which can be prepared from cyclohexane-1,3-dicarboxylic acid. The following is a representative, multi-step synthesis.
Step 1: Synthesis of cis-Cyclohexane-1,3-dicarboxylic Anhydride A mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid is heated under vacuum to effect sublimation and dehydration, yielding the cis-anhydride.
Step 2: Diester Formation The resulting anhydride is refluxed in an appropriate alcohol (e.g., methanol or ethanol) with a catalytic amount of acid to produce the corresponding diester.
Step 3: Enzymatic Hydrolytic Desymmetrization The meso diester is subjected to enzymatic hydrolysis using a lipase, such as Lipase AY-30, to selectively hydrolyze one of the ester groups, yielding a chiral monoester in high enantiomeric excess.[3]
Step 4: Modified Curtius Rearrangement The chiral monoester undergoes a modified Curtius rearrangement. The carboxylic acid is activated, typically with diphenylphosphoryl azide, followed by heating to form an isocyanate intermediate. This is then trapped with a suitable alcohol, such as tert-butanol, to form a Boc-protected amine.
Step 5: Hydrolysis and Deprotection The remaining ester group is hydrolyzed under basic conditions, and the Boc-protecting group is removed with a strong acid (e.g., trifluoroacetic acid or HCl) to yield the final product, (1S,3R)-3-aminocyclohexanecarboxylic acid.[3]
Purification
Purification of the final product is typically achieved by recrystallization. The crude product can be dissolved in a minimal amount of hot water, followed by the slow addition of a less polar solvent, such as acetone, to induce crystallization upon cooling.[1]
Analysis
The identity and purity of the synthesized compound are confirmed using the analytical techniques described in Section 2 (NMR, HRMS). Chiral High-Performance Liquid Chromatography (HPLC) can be employed to determine the enantiomeric excess.
Biological Activity and Signaling Pathways
(1S,3R)-3-Aminocyclohexanecarboxylic acid is a GABA analogue and its biological activity is primarily centered on the modulation of the GABAergic system.
Mechanism of Action
The primary mechanisms of action for cis-3-aminocyclohexanecarboxylic acid are the inhibition of neuronal GABA uptake and the inhibition of GABA aminotransferase (GABA-AT).[4][5]
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Inhibition of GABA Transporters (GATs): By blocking the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, (1S,3R)-3-Aminocyclohexanecarboxylic acid increases the concentration and prolongs the action of GABA at its receptors.
-
Inhibition of GABA Aminotransferase (GABA-AT): This compound can also inhibit the enzyme responsible for the degradation of GABA, further increasing intracellular and synaptic GABA levels.[4]
The following diagram illustrates the workflow for synthesizing (1S,3R)-3-Aminocyclohexanecarboxylic acid.
Caption: Synthesis of (1S,3R)-3-Aminocyclohexanecarboxylic Acid.
The following diagram illustrates the mechanism of action of (1S,3R)-3-Aminocyclohexanecarboxylic acid within a GABAergic synapse.
Caption: GABAergic Synapse Modulation.
References
- 1. (1S,3R)-3-Ammoniocyclohexanecarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cis-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inactivation and inhibition of gamma-aminobutyric acid aminotransferase by conformationally restricted vigabatrin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
